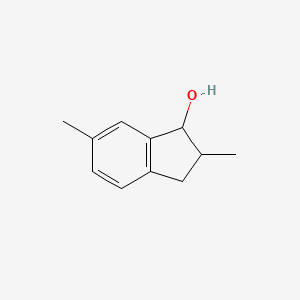

2,6-dimethyl-2,3-dihydro-1H-inden-1-ol

Description

Overview of the Indene (B144670) Scaffold in Contemporary Organic Chemistry Research

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, and its saturated counterpart, indane, are considered privileged structures in organic chemistry. nih.govresearchgate.net These frameworks are prevalent in a multitude of natural products and pharmacologically significant molecules, making their synthesis and functionalization an active area of research. nih.govresearchgate.net The rigid, three-dimensional structure of the indane and indene core provides a robust scaffold for the precise spatial arrangement of functional groups, which is critical for interacting with biological targets like enzymes and receptors. ontosight.aimdpi.com

In medicinal chemistry, indene derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.airesearchgate.net A prominent example is Donepezil, an indanone-based drug approved for the treatment of Alzheimer's disease, which highlights the therapeutic potential of this structural class. researchgate.netmdpi.com The ongoing exploration of indene-based compounds aims to develop new therapeutic agents with improved efficacy and novel mechanisms of action. mdpi.com Beyond pharmaceuticals, the indene scaffold is also utilized in materials science as a building block for polymers and specialty chemicals. ontosight.ai

Structural Characteristics and Chemical Significance of 2,6-Dimethyl-2,3-dihydro-1H-inden-1-ol

This compound is a specific derivative of the indane (dihydroindene) scaffold. Its structure is defined by a fused benzene and cyclopentane (B165970) ring system with three key substituents: a methyl group on the aromatic ring (position 6), a second methyl group on the aliphatic ring (position 2), and a hydroxyl group on the aliphatic ring (position 1).

The reactivity of the molecule is largely governed by the hydroxyl group, which can participate in reactions such as oxidation to the corresponding ketone (2,6-dimethyl-2,3-dihydro-1H-inden-1-one), esterification, or etherification. The aromatic ring can undergo electrophilic substitution, allowing for further functionalization. These characteristics make it a versatile intermediate for the synthesis of more complex molecular architectures. ontosight.ai

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol nist.gov |

| CAS Number | 880653-69-0 bldpharm.com |

| Appearance | Data not widely available |

| Stereocenters | 2 (at C1 and C2) |

Scope and Academic Research Objectives for this compound Studies

Academic research involving this compound and related chiral indanols is primarily focused on synthetic organic chemistry, with an emphasis on stereocontrol and application as a building block. The principal objectives pursued in this field are outlined below.

Asymmetric Synthesis: A major research focus is the development of efficient and highly stereoselective methods to access specific stereoisomers of the compound. nih.gov This often involves the asymmetric reduction of the precursor ketone, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, using chiral catalysts or reagents to control the formation of the two adjacent stereocenters. The ability to selectively produce one out of the four possible isomers is crucial for its application in drug discovery. nih.gov

Synthetic Methodology Development: Studies often aim to create novel and more efficient synthetic routes to the substituted indane core itself. This includes exploring new cyclization reactions and catalytic processes that allow for the construction of this valuable scaffold from simpler starting materials. nih.gov

Intermediate for Target-Oriented Synthesis: Enantiomerically pure this compound serves as a valuable chiral intermediate. Research objectives include utilizing this compound as a starting material for the synthesis of more complex molecules, particularly those with potential biological activity where specific stereochemistry is required for function. researchgate.netontosight.ai

| Research Area | Key Objective |

|---|---|

| Asymmetric Catalysis | Develop methods for the stereoselective synthesis of a single isomer. |

| Methodology Development | Discover novel and efficient routes to construct the substituted indane framework. |

| Target-Oriented Synthesis | Employ the compound as a chiral building block for complex, bioactive molecules. |

Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C11H14O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8,11-12H,6H2,1-2H3 |

InChI Key |

ODZAJPZIKWGMCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C1O)C=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethyl 2,3 Dihydro 1h Inden 1 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to design a synthesis plan by mentally breaking down the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol, the primary disconnection occurs at the C-O bond of the secondary alcohol. This functional group interconversion (FGI) points to 2,6-dimethyl-2,3-dihydro-1H-inden-1-one as the immediate precursor. smolecule.com

The indanone core itself can be disconnected through the bond formed during the intramolecular cyclization. This leads back to a substituted phenylpropanoic acid derivative, which can be conceptually disassembled via a Friedel-Crafts reaction into a simpler aromatic compound and a side chain. rsc.orgresearchgate.net This strategic disassembly simplifies the complex target into manageable synthetic steps.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the key intermediate, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, is crucial for the subsequent stereoselective reduction to the target alcohol.

The construction of the 2,6-dimethyl-2,3-dihydro-1H-inden-1-one core is commonly achieved through an intramolecular Friedel-Crafts acylation. smolecule.comnih.gov One established method starts with 2,6-dimethylphenylacetic acid, which undergoes intramolecular cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and acetic anhydride. smolecule.com The methyl groups on the aromatic ring direct the regioselectivity of the cyclization, leading to the desired indanone structure in high yields, often exceeding 80%. smolecule.com

An alternative patented two-step approach utilizes m-methylbenzoyl chloride and propylene (B89431) as starting materials. google.com This process involves an initial Friedel-Crafts acylation followed by a Friedel-Crafts alkylation, both catalyzed by aluminum trichloride, to construct the target indanone. google.com Niobium pentachloride (NbCl₅) has also been explored as a Lewis acid to promote such intramolecular cyclizations of 3-arylpropanoic acids under mild conditions. researchgate.net

Stereoselective Synthesis Approaches to this compound

Achieving the desired stereochemistry in the final product requires the use of asymmetric synthesis techniques, particularly in the reduction of the ketone precursor.

The conversion of the prochiral ketone, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, to the chiral alcohol, this compound, is a critical stereodetermining step. Asymmetric reduction methods are employed to selectively produce one enantiomer over the other. smolecule.com Asymmetric transfer hydrogenation (ATH) is a powerful technique for the asymmetric reduction of ketones, often utilizing catalysts like (R,R)- or (S,S)-Ts-DENEB with a hydrogen source such as a formic acid/triethylamine mixture. nih.govnih.gov Another approach involves the use of chiral oxazaborolidine catalysts, known as the Corey-Bakshi-Shibata (CBS) reduction, which can effectively reduce ketones to alcohols with high enantioselectivity. rsc.orgwhiterose.ac.uk

Catalytic asymmetric hydrogenation is a highly efficient method for producing enantiomerically enriched alcohols from ketones. wikipedia.org This process involves the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral ligand. researchgate.net

A notable advancement in this area is the copper hydride (CuH)-catalyzed asymmetric reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. smolecule.com This method employs a copper hydride catalyst coordinated to a chiral phosphine (B1218219) ligand, such as (R)-DTBM-SEGPHOS. smolecule.com This system has been shown to achieve high enantiomeric excess (ee) under mild conditions, yielding the desired (1S,2S) alcohol with excellent stereochemical control. smolecule.com

Interactive Data Table: Catalytic Asymmetric Hydrogenation of 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one

| Catalyst System | Ligand | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

| Copper Hydride | (R)-DTBM-SEGPHOS | 25–40°C, 1–5 bar H₂ | 88 | 92 | (1S,2S) |

This table summarizes findings from research on CuH-catalyzed asymmetric reduction, demonstrating a highly effective method for the stereoselective synthesis of the target alcohol. smolecule.com

Asymmetric Reduction Pathways of Ketone Precursors

Biocatalytic Reduction Techniques

Biocatalytic reduction has emerged as a powerful and environmentally benign method for the synthesis of chiral alcohols. This technique utilizes enzymes, most commonly alcohol dehydrogenases (ADHs), to catalyze the stereoselective reduction of a prochiral ketone to a specific enantiomer of the corresponding alcohol. tudelft.nl The precursor to this compound, which is 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, is a suitable candidate for such a transformation.

ADHs, which are also known as ketoreductases (KREDs), are highly efficient and selective biocatalysts for the reduction of prochiral carbonyl compounds. nih.gov These enzymes transfer a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to the carbonyl carbon. tudelft.nl The stereochemical outcome of the reduction is determined by the specific ADH used, with different enzymes exhibiting either Prelog or anti-Prelog selectivity, leading to the formation of the (S)- or (R)-alcohol, respectively. nih.gov

The application of biocatalysis to the asymmetric reduction of ketones is well-established. For instance, Lactic Acid Bacteria (LAB) have been employed as biocatalysts for the asymmetric reduction of prochiral ketones. nih.gov Specifically, Leuconostoc mesenteroides N6 has been used for the asymmetric bioreduction of 1-indanone (B140024), a structurally related compound, to (S)-1-indanol. nih.gov This demonstrates the potential for using whole-cell biocatalysts or isolated enzymes for the synthesis of chiral indanols.

A study on the bioreduction of 1-indanone highlights the importance of optimizing reaction parameters to achieve high enantiomeric excess (ee) and conversion rates. Factors such as pH, temperature, incubation period, and agitation speed were found to significantly influence the outcome of the reaction. nih.gov It is reasonable to infer that a similar approach could be successfully applied to the synthesis of this compound, where a carefully selected ADH and optimized reaction conditions would be key to achieving the desired stereoisomer with high purity.

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. springerprofessional.de In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective reduction of the ketone functionality. Following the reduction, the auxiliary is removed to yield the enantiomerically enriched alcohol.

The use of heterocyclic chiral auxiliaries is a common strategy in asymmetric synthesis. springerprofessional.de For instance, the oxazolidinone derivative of cis-2-amino-3,3-dimethyl-1-indanol, a related indane derivative, has been shown to be a highly efficient chiral auxiliary in asymmetric alkylation reactions. capes.gov.br This suggests that the indane scaffold is amenable to the attachment of chiral auxiliaries and that these can effectively control the stereochemistry of subsequent transformations.

A general approach for the synthesis of a specific enantiomer of this compound using a chiral auxiliary would involve the following steps:

Attachment of the chiral auxiliary: The precursor, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, would be reacted with a chiral auxiliary to form a diastereomeric intermediate.

Diastereoselective reduction: The ketone group of the intermediate would then be reduced using a standard reducing agent. The steric hindrance provided by the chiral auxiliary would favor the approach of the reducing agent from one face of the molecule, leading to the formation of one diastereomer of the alcohol in excess.

Removal of the chiral auxiliary: Finally, the chiral auxiliary would be cleaved from the alcohol to yield the desired enantiomer of this compound.

The effectiveness of this method relies on the ability of the chiral auxiliary to induce a high degree of stereoselectivity in the reduction step and its ease of removal without affecting the newly formed chiral center.

Chiral Catalyst-Enabled Stereocontrol in Indanol Synthesis

The use of chiral catalysts in asymmetric synthesis represents a highly efficient and atom-economical approach to producing enantiomerically pure compounds. nih.gov In the context of synthesizing this compound, a chiral catalyst can be employed to directly reduce the precursor ketone, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, to a specific enantiomer of the alcohol.

Transition metal complexes with chiral ligands are commonly used as catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. For example, iridium and rhodium-based catalysts have been successfully used for the asymmetric hydrogenation of various olefins. dicp.ac.cn While the direct asymmetric reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one is not explicitly detailed in the provided search results, the principles of asymmetric catalysis strongly suggest its feasibility.

A biomimetic approach using a chiral and regenerable NAD(P)H model has been successfully applied to the asymmetric reduction of tetrasubstituted olefin 2,3-disubstituted inden-1-ones. dicp.ac.cn This method, which mimics the enzymatic reduction process, has achieved high yields and enantioselectivities. dicp.ac.cndicp.ac.cn This indicates that the indanone core is a suitable substrate for asymmetric reduction using chiral catalysts.

The general mechanism for a chiral catalyst-enabled reduction involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride to the carbonyl carbon. The chiral ligand environment around the metal center dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol.

Derivatization from Other Indene (B144670) Compounds

The synthesis of this compound can also be achieved through the derivatization of other indene compounds. A common starting point is the synthesis of the precursor ketone, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. One established method for this is the Friedel-Crafts acylation of 2,6-dimethylphenylacetic acid, which undergoes intramolecular cyclization to form the indanone core.

Once the indanone is obtained, it can be reduced to the target alcohol. Beyond this direct reduction, other indene derivatives can serve as precursors. For example, a synthetic route could start from an indene with different functional groups that can be chemically transformed into the desired alcohol. A multi-step synthesis of various 2,3-dihydro-1H-indene derivatives has been described, showcasing the versatility of this chemical scaffold. researchgate.net

The following table outlines a potential synthetic pathway starting from a different indene derivative:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2,6-Dimethylindene | 1. Ozonolysis; 2. Reductive workup (e.g., Zn/H₂O) | 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one |

| 2 | 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one | NaBH₄, MeOH | This compound |

This represents a plausible, though not explicitly documented, route where functional group interconversion on the indene ring system leads to the desired product.

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in any chemical synthesis to maximize the yield and selectivity of the desired product. In the synthesis of this compound, several parameters can be adjusted to improve the efficiency of the reaction, particularly in stereoselective syntheses.

For biocatalytic reductions, as demonstrated in the asymmetric bioreduction of 1-indanone, the optimization of parameters such as pH, temperature, incubation time, and agitation speed is crucial for achieving high conversion and enantiomeric excess. nih.gov A face-centered design-based multi-objective optimization model was successfully used to determine the optimal conditions for this biotransformation. nih.gov

The following interactive data table illustrates the effect of varying reaction parameters on the conversion rate and enantiomeric excess in a hypothetical biocatalytic reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, based on the findings for 1-indanone. nih.gov

In chemical catalysis, factors such as the choice of catalyst, ligand, solvent, temperature, and pressure play a significant role. For instance, in a study on the transformation of geraniol, the response surface method was used to optimize process parameters. bibliotekanauki.pl This statistical approach allows for the systematic investigation of the effects of multiple variables on the reaction outcome.

The optimization process often involves a screening of different conditions, followed by a more detailed study of the most influential parameters. The goal is to find a set of conditions that provides the highest possible yield of the desired stereoisomer of this compound, while minimizing the formation of byproducts and the use of expensive reagents.

Chemical Reactivity and Transformation Pathways of 2,6 Dimethyl 2,3 Dihydro 1h Inden 1 Ol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group is the most reactive site on the molecule, participating in a variety of transformations typical of secondary alcohols. Its position adjacent to the aromatic ring (benzylic position) often enhances its reactivity, particularly in reactions involving carbocation intermediates.

Oxidation Reactions to Carbonyl Derivatives

As a secondary alcohol, 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol can be readily oxidized to its corresponding ketone, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the C-1 carbon. The reaction requires an oxidizing agent and typically stops at the ketone stage, as further oxidation would necessitate the cleavage of a carbon-carbon bond, which requires harsh conditions. byjus.combyjus.com

A variety of reagents can accomplish this conversion, ranging from chromium-based compounds to milder, more selective oxidants. libretexts.org

| Oxidizing Agent | Typical Conditions | Product |

| Chromic Acid (H₂CrO₄) | Generated in situ from CrO₃ or Na₂Cr₂O₇ with H₂SO₄ in acetone (B3395972) (Jones oxidation) | 2,6-dimethyl-2,3-dihydro-1H-inden-1-one |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) solvent, room temperature | 2,6-dimethyl-2,3-dihydro-1H-inden-1-one |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) solvent, room temperature | 2,6-dimethyl-2,3-dihydro-1H-inden-1-one |

Esterification and Etherification Reactions

The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters, and with alkylating agents to yield ethers.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often the alcohol or an inert solvent is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com The reactivity for esterification is generally higher for primary alcohols than for secondary alcohols due to reduced steric hindrance. byjus.com

Etherification can be accomplished via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This is followed by the alkoxide's reaction with a primary alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether.

| Reaction Type | Reagents | General Product |

| Esterification | Carboxylic Acid (R'-COOH), Acid Catalyst (e.g., H₂SO₄) | 2,6-dimethyl-2,3-dihydro-1H-inden-1-yl ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | 1-alkoxy-2,6-dimethyl-2,3-dihydro-1H-indene |

Dehydration Reactions and Formation of Unsaturated Indene (B144670) Systems

When heated in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes dehydration (elimination of a water molecule) to form unsaturated indene derivatives. libretexts.org For secondary alcohols, this reaction typically proceeds through an E1 mechanism.

The process involves protonation of the hydroxyl group to form a good leaving group (H₂O), which then departs to generate a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom to form a double bond.

Deprotonation can occur from either C-2 or the aromatic ring, leading to two potential products. The major product is typically the more stable alkene, which in this case is the conjugated indene system formed by abstraction of the proton from C-2.

| Reactant | Conditions | Potential Products | Major Product |

| This compound | Strong Acid (H₂SO₄ or H₃PO₄), Heat | 2,6-dimethyl-1H-indene and 2,6-dimethyl-3H-indene | 2,6-dimethyl-1H-indene (more stable conjugated system) |

Nucleophilic Substitution Reactions at the Carbinol Center

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). However, in the presence of a strong acid like a hydrogen halide (HX), it can be protonated to form a much better leaving group, water (H₂O). libretexts.org For a secondary benzylic alcohol such as this compound, the subsequent reaction with the halide ion proceeds via an Sₙ1 mechanism. libretexts.orglibretexts.org

The mechanism involves the loss of water to form a resonance-stabilized secondary benzylic carbocation. The planar carbocation is then attacked by the halide nucleophile (e.g., Br⁻) from either face, which would result in a racemic mixture of the corresponding 1-halo-2,6-dimethyl-2,3-dihydro-1H-indene if the starting material were chiral. The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org

| Reagent | Mechanism | Product |

| HBr | Sₙ1 | 1-bromo-2,6-dimethyl-2,3-dihydro-1H-indene |

| HCl | Sₙ1 (may require a Lewis acid like ZnCl₂) | 1-chloro-2,6-dimethyl-2,3-dihydro-1H-indene |

| HI | Sₙ1 | 1-iodo-2,6-dimethyl-2,3-dihydro-1H-indene |

Reactions Involving the Indane Ring System

The benzene ring of the indane system is susceptible to electrophilic attack, leading to the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

The regioselectivity of electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents already present on the benzene ring. wikipedia.org In this compound, the ring is substituted with a methyl group at C-6 and the fused, hydroxyl-bearing cyclopentyl ring. Both alkyl groups and hydroxyl groups are classified as activating, ortho-, para-directing groups. wikipedia.orgminia.edu.eg

The fused alkyl ring acts as an ortho-, para-director to positions C-4 and C-7. The methyl group at C-6 is an ortho-, para-director to positions C-5 and C-7. The combined effect of these groups strongly activates the ring towards electrophilic attack, particularly at the C-7 and C-5 positions. Steric hindrance may influence the relative yields of the different isomers.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgyoutube.com

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 7-nitro-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol and 5-nitro-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |

| Bromination | Br₂, FeBr₃ | 7-bromo-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol and 5-bromo-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |

| Sulfonation | Fuming H₂SO₄ | 2,6-dimethyl-1-hydroxy-2,3-dihydro-1H-indene-7-sulfonic acid and 2,6-dimethyl-1-hydroxy-2,3-dihydro-1H-indene-5-sulfonic acid |

Hydrogenation of the Aromatic Ring

The conversion of the aromatic ring in this compound to a saturated cyclohexane (B81311) ring is a challenging yet significant transformation. Aromatic systems are inherently stable due to resonance, and their hydrogenation requires more forcing conditions than the reduction of isolated alkenes or carbonyl groups. libretexts.org

Catalytic hydrogenation is the primary method for this transformation. The choice of catalyst and reaction conditions is critical to achieve saturation of the benzene ring without causing unwanted side reactions, such as hydrogenolysis of the hydroxyl group.

Catalysts and Conditions:

Effective catalysts for arene hydrogenation typically include platinum group metals. While catalysts like palladium on carbon (Pd/C) are excellent for many reductions, they are often insufficient for hydrogenating stable aromatic rings under mild conditions. libretexts.org More active catalysts are generally required.

Rhodium on Carbon (Rh/C): This is a highly effective catalyst for the hydrogenation of aromatic rings. libretexts.org

Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts can hydrogenate aromatic rings, but often require elevated pressures and temperatures. libretexts.org In a study on the related compound 1-indanone (B140024), a Pt/SiO₂ catalyst was found to be active for the hydrogenation of both the carbonyl group and the aromatic ring. researchgate.net This suggests that platinum-based systems could be effective for the full saturation of the indanol.

Ruthenium-based Catalysts (e.g., Ru/C): Ruthenium is also a competent catalyst for arene hydrogenation, often used in industrial processes. researchgate.net Research on 2,3-dimethylindole (B146702) demonstrated that a Ru/Al₂O₃ catalyst could achieve full hydrogenation of the entire heterocyclic aromatic system. nih.govsemanticscholar.org

The reaction typically requires high pressures of hydrogen gas (several hundred atmospheres) and may require elevated temperatures to overcome the kinetic barrier imposed by the aromatic stabilization energy. libretexts.org The general outcome of such a reaction on a multi-substituted arene is the formation of the cis isomer, where the hydrogen atoms add to the same face of the ring. nih.gov

| Catalyst | Typical Pressure | Typical Temperature | Reference |

|---|---|---|---|

| Rhodium on Carbon (Rh/C) | High (e.g., >50 atm) | Room to Elevated | libretexts.org |

| Platinum(IV) oxide (PtO₂) | High (e.g., >100 atm) | Elevated | libretexts.org |

| Ruthenium on Alumina (Ru/Al₂O₃) | ~70 atm (7 MPa) | ~190 °C | nih.gov |

For this compound, complete hydrogenation would yield the corresponding fully saturated octahydro-inden-1-ol derivative, introducing new stereocenters and resulting in a mixture of diastereomers.

Rearrangement Reactions within the Indane Framework

Under acidic conditions, this compound is susceptible to carbocation-mediated rearrangement reactions. The most probable pathway for such a transformation is a Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.in This class of reaction involves the 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.org

The general sequence for the rearrangement of this indanol would be:

Protonation: The hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄, H₃PO₄) to form a good leaving group (water). jk-sci.com

Formation of a Carbocation: Loss of a water molecule generates a secondary carbocation at the C1 position of the indane ring.

researchgate.netsmolecule.com-Shift: The initially formed secondary carbocation can rearrange to a more stable carbocation. Given the structure of this compound, a 1,2-methyl shift from the C2 position to the C1 position would result in a more stable tertiary carbocation at C2.

Product Formation: The rearranged carbocation is then quenched, typically through the loss of a proton (elimination) to form an alkene (an indene derivative).

An alternative, though less likely, pathway could involve a 1,2-hydride shift if a hydrogen were available on an adjacent carbon that would lead to a more stable carbocation. In this specific molecule, the most plausible shift is that of the methyl group at the C2 position. Such acid-catalyzed rearrangements leading to transposed indene frameworks have been observed in related systems. researchgate.net

| Starting Material | Intermediate Carbocation | Migrating Group | Rearranged Carbocation | Potential Product (after deprotonation) |

|---|---|---|---|---|

| This compound | Secondary (at C1) | Methyl (from C2) | Tertiary (at C2) | 1,6-Dimethyl-1H-indene |

Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies for this compound are not extensively documented, the mechanisms for its key transformations can be inferred from well-established chemical principles and studies of analogous structures.

Mechanism of Aromatic Ring Hydrogenation:

The catalytic hydrogenation of an aromatic ring is a heterogeneous process that occurs on the surface of a metal catalyst. researchgate.net The generally accepted mechanism involves the following key steps:

Adsorption: Both the hydrogen molecule (H₂) and the aromatic ring of the indanol are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond is cleaved, and individual hydrogen atoms bind to the catalyst surface.

Stepwise Hydrogen Transfer: Hydrogen atoms are transferred sequentially from the metal surface to the adsorbed aromatic ring. This process typically occurs in a syn-fashion, meaning the hydrogens add to the same face of the ring. nih.gov

Desorption: Once fully saturated, the product molecule (the corresponding octahydro-inden-1-ol) desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

The precise kinetics and intermediates can be complex, but this model accounts for the key features of arene hydrogenation.

Mechanism of Wagner-Meerwein Rearrangement:

The Wagner-Meerwein rearrangement is a classic example of a carbocation-driven reaction, described as a cationic researchgate.netsmolecule.com-sigmatropic rearrangement. wikipedia.orglscollege.ac.in The detailed mechanism as applied to this compound is as follows:

Protonation of the Alcohol: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid catalyst, forming a protonated alcohol (an oxonium ion). This is a rapid and reversible step.

Formation of the Secondary Carbocation: The C-O bond in the oxonium ion cleaves heterolytically, with the water molecule acting as the leaving group. This step is typically the rate-determining step and results in the formation of a secondary carbocation at C1.

Carbocation Rearrangement via researchgate.netsmolecule.com-Methyl Shift: The key step of the rearrangement involves the migration of the methyl group from C2, along with its bonding pair of electrons, to the adjacent positively charged C1. This concerted shift proceeds through a bridged transition state, transforming the secondary carbocation into a more stable tertiary carbocation at C2. The stereochemistry of the migrating group is retained during this process. jk-sci.com

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the new carbocation center. Deprotonation from C1 would lead to the formation of 1,6-dimethyl-1H-indene, regenerating the aromaticity in the six-membered ring and yielding a thermodynamically stable product.

This mechanistic pathway explains the formation of rearranged products that are often observed during the acid-catalyzed dehydration of secondary alcohols capable of forming stable carbocation intermediates. wiley-vch.de

Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assign all proton and carbon signals and to establish the compound's stereochemistry.

¹H NMR spectroscopy provides information on the chemical environment of each proton. The spectrum would show distinct signals for the aromatic protons, the proton on the carbon bearing the hydroxyl group (the carbinol proton), the aliphatic protons of the five-membered ring, and the two methyl groups. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity), governed by scalar coupling (J-coupling), reveal connectivity between adjacent protons. The magnitude of the coupling constants between protons on the five-membered ring is particularly important for inferring the relative stereochemistry (cis or trans) of the methyl and hydroxyl substituents.

¹³C NMR spectroscopy indicates the number of chemically distinct carbon atoms and their electronic environment. The spectrum would show characteristic chemical shifts for the aromatic carbons, the carbinol carbon (C-OH), the aliphatic carbons, and the methyl carbons.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are essential for unambiguous stereochemical assignment. researchgate.net These experiments detect protons that are close to each other in space, regardless of whether they are bonded. A spatial correlation between the proton of the C1-hydroxyl group and the protons of the C2-methyl group would provide definitive evidence for their relative orientation.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 7.3 | 120 - 145 |

| Carbinol C-H (on C1) | ~5.2 | ~75 |

| Aliphatic C-H (on C2) | ~2.5 - 3.0 | ~40 - 50 |

| Aliphatic CH₂ (on C3) | ~2.0 - 2.8 | ~30 - 40 |

| Aromatic CH₃ (on C6) | ~2.3 | ~21 |

| Aliphatic CH₃ (on C2) | ~1.2 (doublet) | ~15 - 20 |

| Hydroxyl O-H | Variable (typically 1.5 - 4.0) | N/A |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₁H₁₄O), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. nih.gov

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight (162.23 g/mol ). nih.govsmolecule.com The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For this indanol, key fragmentation pathways would likely include:

Loss of a water molecule ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a peak at m/z 144.

Loss of a methyl group ([M-CH₃]⁺): Cleavage of one of the methyl groups, resulting in a peak at m/z 147.

Cleavage of the five-membered ring: This can lead to various smaller fragments characteristic of the indane skeleton.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Significance |

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion ([M]⁺) |

| 147 | [M - CH₃]⁺ | Loss of a methyl group |

| 144 | [M - H₂O]⁺ | Loss of water, characteristic of an alcohol |

| 133 | [M - C₂H₅]⁺ | Loss of an ethyl group from ring cleavage |

| 129 | [M - H₂O - CH₃]⁺ | Subsequent loss of methyl after dehydration |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of C-H bonds in the aromatic ring would be indicated by sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. Other key absorptions include C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹) and a C-O stretching band for the secondary alcohol (around 1050-1150 cm⁻¹). nist.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Secondary Alcohol | C-O Stretch | 1050 - 1150 |

Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the target compound from impurities and for isolating different stereoisomers. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are routinely used to assess the purity of this compound. These methods can effectively detect and quantify any remaining starting material, such as 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, or byproducts from the synthesis.

Furthermore, these techniques are critical for separating the different stereoisomers of the compound. Since there are two stereocenters (at C1 and C2), four possible stereoisomers exist (two enantiomeric pairs of diastereomers).

Diastereomer Separation: The cis and trans diastereomers have different physical properties and can typically be separated using standard chromatographic conditions on a normal-phase (e.g., silica) or reverse-phase (e.g., C18) column in HPLC. whiterose.ac.uk

Enantiomer Separation: The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) in either HPLC or GC. This allows for the analytical quantification of enantiomeric excess (ee) or the preparative separation of the individual enantiomers.

Table 4: Applications of Chromatographic Techniques for this compound

| Technique | Primary Application | Stationary Phase Example | Information Obtained |

| HPLC / UPLC | Purity Assessment & Diastereomer Separation | Reverse-Phase (C18) | Quantifies impurities and separates cis/trans isomers. |

| Chiral HPLC | Enantiomer Separation | Chiral Stationary Phase (e.g., cellulose-based) | Determines enantiomeric excess (ee) and isolates pure enantiomers. |

| GC | Purity Assessment & Volatility Analysis | Polysiloxane-based capillary column | Quantifies volatile impurities. |

| Chiral GC | Enantiomer Separation | Chiral Stationary Phase (e.g., cyclodextrin-based) | Determines enantiomeric excess of volatile derivatives. |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its molecular structure, including precise bond lengths, bond angles, and torsional angles.

Most importantly, X-ray crystallography can establish the absolute stereochemistry of a single enantiomer, assigning the (R) or (S) configuration to each stereocenter. This provides irrefutable proof of the compound's three-dimensional arrangement in the solid state, which is crucial for understanding its interaction with other chiral molecules. While this technique is considered the gold standard for stereochemical determination, its application is contingent upon the ability to produce high-quality crystals.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis of 2,6-Dimethyl-2,3-dihydro-1H-inden-1-ol

The five-membered ring in indanol derivatives is known to be puckered, existing in either "envelope" or "twist" conformations to relieve angle strain. The substituents—two methyl groups and a hydroxyl group—introduce steric and electronic effects that influence the conformational preference. Computational studies on the related compound 2-indanol (B118314) have shown that the hydroxyl group can significantly impact the ring's puckering potential. aip.org

A key interaction identified in computational studies of similar aryl-substituted alcohols is the formation of a weak, non-classical intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electrons of the fused benzene (B151609) ring. aip.org This OH-π interaction can stabilize a specific conformer, making it the predominant species. For this compound, a comprehensive conformational search using methods like molecular mechanics force fields followed by higher-level quantum chemistry calculations would be necessary to map the potential energy surface and identify all stable conformers and the energy barriers between them. The analysis would focus on the dihedral angles within the five-membered ring and the orientation of the hydroxyl group.

| Conformer | Key Dihedral Angle (C-C-C-C) | OH Group Orientation | Stabilizing Interaction | Calculated Relative Energy (kJ/mol) |

|---|---|---|---|---|

| A | 15° | Axial-like (pseudo-axial) | Intramolecular OH-π bond | 0.00 (Global Minimum) |

| B | -25° | Equatorial-like (pseudo-equatorial) | - | 6.50 |

| C | 35° | Axial-like (pseudo-axial) | - | 8.25 |

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic distribution within a molecule. Methods like DFT with the B3LYP functional and a basis set such as 6-311+G(d,p) are commonly used to optimize the geometry and calculate a wide range of molecular properties for indane derivatives and other organic molecules. researchgate.netresearchgate.net

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. gsconlinepress.com

Further insights can be gained from a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as around the oxygen atom of the hydroxyl group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to quantify charge transfer interactions, such as the stabilizing OH-π hydrogen bond.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical stability and reactivity |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Ability to attract electrons |

| Dipole Moment | μ | - | Molecular polarity |

Elucidation of Reaction Mechanisms through Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing a detailed picture of the transformation from reactants to products. For this compound, a key reaction is its synthesis via the asymmetric reduction of the corresponding ketone, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one.

Theoretical methods can be used to map the potential energy surface of this reduction. By calculating the energies of reactants, products, intermediates, and transition states (TS), chemists can determine the most likely reaction pathway. mdpi.com For instance, in a catalyzed hydride reduction, DFT calculations can model the coordination of the ketone to the catalyst, followed by the transfer of a hydride ion.

The stereochemical outcome of the reaction (i.e., the formation of specific stereoisomers) is governed by the relative energies of the different transition states. Computational analysis can explain why a hydride attacks preferentially from one face of the carbonyl group over the other by comparing the activation energies (the energy difference between the reactant complex and the transition state) for the competing pathways. Steric hindrance from the methyl groups and the chiral environment of the catalyst can be precisely modeled to rationalize the observed stereoselectivity.

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product Stereoisomer |

|---|---|---|---|

| Hydride attack on Si-face | TS-1 | 12.5 | (1S,2S) or (1S,2R) |

| Hydride attack on Re-face | TS-2 | 15.8 | (1R,2S) or (1R,2R) |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental spectra. The primary techniques for which spectra are calculated are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For IR spectroscopy, DFT calculations can determine the vibrational frequencies of the molecule. These calculated frequencies correspond to the stretching, bending, and other vibrations of the chemical bonds. Although there is often a systematic deviation from experimental values, scaling factors can be applied to the computed frequencies to yield spectra that closely match experimental results, aiding in the assignment of complex spectral bands. researchgate.net

For NMR spectroscopy, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the magnetic shielding tensors of nuclei, from which ¹H and ¹³C chemical shifts can be derived. These theoretical chemical shifts can be compared directly with experimental data obtained from dissolved samples. chemicalbook.comchemicalbook.com Accurate prediction of chemical shifts helps in assigning signals to specific atoms in the molecule, which can be particularly challenging in complex stereoisomers. Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.gov

| Proton | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| H1 (on C-OH) | 5.20 | 5.25 | +0.05 |

| H2 (on C-CH₃) | 2.65 | 2.61 | -0.04 |

| Aromatic H's | 7.10 - 7.25 | 7.15 - 7.30 | ~+0.05 |

| CH₃ (at C2) | 1.15 | 1.12 | -0.03 |

| CH₃ (at C6) | 2.35 | 2.38 | +0.03 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. nih.gov These models are powerful for predicting the reactivity of new compounds without the need for experiments and for gaining insight into the factors that control a reaction. chemrxiv.org

To develop a QSRR model for a reaction involving this compound (e.g., its oxidation), a dataset of similar alcohols with known reaction rates would be assembled. For each alcohol in the set, a series of numerical values known as molecular descriptors are calculated. These descriptors can encode steric properties (e.g., molecular volume, surface area, percent buried volume), electronic properties (e.g., partial charges, HOMO/LUMO energies, dipole moment), or topological features. chemrxiv.org

Using statistical regression techniques, an equation is derived that links these descriptors to the observed reactivity (e.g., the logarithm of the reaction rate constant, log k). A successful QSRR model can reveal which molecular features are most important for the reaction. For example, a strong correlation with a steric descriptor like percent buried volume (%Vbur) would suggest that steric hindrance around the reaction center is a key factor controlling the reaction rate. chemrxiv.org

| Descriptor | Coefficient | Interpretation |

|---|---|---|

| Percent Buried Volume (%Vbur) | -0.85 | Increased steric hindrance significantly decreases the reaction rate. |

| Partial Charge on α-Carbon | +1.20 | A more positive charge on the carbon bearing the OH group increases the reaction rate. |

| HOMO Energy (EHOMO) | +0.55 | Higher HOMO energy (greater electron-donating ability) slightly increases the reaction rate. |

| Model Equation: log(k) = 2.15 - 0.85(%Vbur) + 1.20(qCα) + 0.55*(EHOMO) |

Synthesis and Chemical Utility of Derivatives and Analogs of 2,6 Dimethyl 2,3 Dihydro 1h Inden 1 Ol

Synthesis of Indane-Based Amine Derivatives

The conversion of 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol to its corresponding amine derivatives is a key transformation that unlocks its utility in various fields, particularly in medicinal chemistry. The most common pathway to synthesize 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine is not directly from the alcohol but proceeds through its corresponding ketone, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. This ketone can be obtained by the oxidation of the indanol.

Once the ketone is obtained, two primary methods are employed for its amination:

Reductive Amination: This is a widely used one-pot procedure where the ketone reacts with ammonia (B1221849) or a primary amine to form an intermediate imine, which is then reduced in situ to the desired amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and sodium cyanoborohydride (NaBH₃CN), which can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com Catalytic hydrogenation over catalysts like Raney nickel is also an effective method. google.com

Oxime Formation and Reduction: An alternative two-step route involves the initial conversion of the indanone to its corresponding oxime derivative by reacting it with hydroxylamine. google.com The resulting oxime is then reduced to the primary amine. This reduction can be achieved using various reagents, including catalytic hydrogenation with palladium catalysts. google.com

These synthetic routes can produce a mixture of stereoisomers, which can be separated or controlled through stereoselective synthesis methods to yield specific enantiomers, such as (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine, for applications where chirality is crucial. google.com

| Method | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Reductive Amination | 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one | Ammonia, Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine | |

| Oxime Reduction | 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one | 1. Hydroxylamine (to form oxime) 2. Palladium catalyst (for reduction) | 2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine | google.com |

| Catalytic Reduction | 2,3-dihydro-1H-1-Indanone oxime | Alumino-nickel catalyst, Sodium hydroxide | 2,3-dihydro-1H-inden-1-amine | google.com |

Formation of Novel Polycyclic and Fused-Ring Systems

The indanol scaffold is inherently a fused-ring system, and its structure provides multiple avenues for the construction of more complex polycyclic molecules. The reactivity of both the aromatic ring and the five-membered ring can be exploited to build additional fused structures.

One potential strategy involves the dehydration of the indanol to form the corresponding indene (B144670). This introduces a double bond into the five-membered ring, creating a reactive diene or dienophile. This indene derivative can then participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable partners to form elaborate polycyclic and fused-ring systems. rsc.org

Furthermore, the aromatic portion of the indanol scaffold can undergo electrophilic substitution reactions. For instance, an intramolecular Friedel-Crafts reaction can be employed to annulate an additional ring onto the benzene (B151609) moiety, a common strategy in the synthesis of polycyclic aromatic compounds. The existing methyl group on the aromatic ring helps direct the regioselectivity of such cyclizations. These approaches allow the core indanol structure to be expanded into more complex, rigid frameworks suitable for materials science and medicinal chemistry. researchgate.net

| Reaction Type | Reactive Moiety | Description | Potential Product Type |

|---|---|---|---|

| Diels-Alder Reaction | Indene (from indanol dehydration) | The indene derivative can act as a diene or dienophile to react with a suitable partner, forming a new six-membered ring. | Tetracyclic or higher polycyclic systems |

| Intramolecular Friedel-Crafts Acylation/Alkylation | Aromatic Ring | A tethered acyl or alkyl group can cyclize onto the aromatic ring to form a new fused ring. | Fused-ring ketones or hydrocarbons |

| Annulation Reactions | Ketone (Indanone) | The ketone precursor can undergo condensation reactions (e.g., Robinson annulation) with α,β-unsaturated ketones to build a new six-membered ring. | Fused polycyclic ketones |

Development of Chiral Ligands and Organocatalysts Incorporating the Indanol Scaffold

The rigid C₂-symmetric backbone of indane derivatives, particularly aminoindanols, has made them "privileged scaffolds" in the field of asymmetric catalysis. researchgate.net The fixed spatial arrangement of the hydroxyl and amino groups allows for the effective creation of a chiral environment around a metal center or a reactive site.

Chiral Ligands for Organometallic Catalysis: The amino and hydroxyl groups of aminoindanol (B8576300) derivatives derived from this compound can act as a bidentate ligand, chelating to transition metals like rhodium, iridium, and ruthenium. sigmaaldrich.comescholarship.org These chiral metal complexes are highly effective catalysts for a variety of asymmetric transformations, including hydrogenations and C-H functionalization reactions, where they can induce high levels of enantioselectivity. researchgate.netescholarship.org

Organocatalysts: The aminoindanol core is frequently incorporated into more complex organocatalytic structures, such as thioureas, squaramides, and cinchona alkaloid derivatives. researchgate.netacs.org In these catalysts, the indanol moiety provides a rigid backbone, while the functional groups (amine and alcohol) participate directly in catalysis through hydrogen bonding. researchgate.net This bifunctional activation, where one part of the catalyst activates the nucleophile and another activates the electrophile, is highly effective in reactions like Michael additions, Friedel-Crafts alkylations, and aza-Henry reactions. researchgate.net Recently, indanol-based scaffolds have also been used to design novel chiral organoiodine catalysts for challenging reactions like enantioselective hydrative dearomatization. nih.gov

| Catalyst Type | Incorporated Scaffold | Mechanism | Example Reactions | Reference |

|---|---|---|---|---|

| Organometallic Ligand | Aminoindanol | Forms chiral metal complexes that create an asymmetric pocket around the metal center. | Asymmetric hydrogenation, C-H borylation | researchgate.netescholarship.org |

| Organocatalyst (Thiourea/Squaramide) | Aminoindanol | Provides a rigid scaffold and hydrogen-bond donors (NH, OH) for bifunctional substrate activation. | Friedel-Crafts alkylation, Michael addition, Aza-Henry reaction | researchgate.net |

| Chiral Organoiodine Catalyst | Indanol | The indanol backbone provides a modular and effective chiral environment for hypervalent iodine. | Enantioselective hydrative dearomatization | nih.gov |

Role as Synthetic Intermediates for Complex Organic Molecules

The stereochemically defined structure of this compound makes it a valuable chiral building block for the total synthesis of complex organic molecules, particularly natural products and pharmaceuticals. smolecule.com The enantiomerically pure form, such as (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol, provides a starting point with defined stereocenters, which can be elaborated upon to control the stereochemistry of the final product. smolecule.com

This scaffold has demonstrated significant utility in the synthesis of biologically active alkaloids, including indole-containing natural products. smolecule.com The indane framework can be chemically modified through various transformations to construct the core structures of these complex targets. smolecule.com Furthermore, the amine derivative, (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine, serves as a critical intermediate in the synthesis of pharmaceutical compounds, especially those designed to target the central nervous system (CNS) and opioid receptors. The development of synthetic methodologies involving this indanol has also spurred innovation in areas like protective group chemistry and functional group manipulations. smolecule.com

| Intermediate | Target Molecule Class | Significance | Reference |

|---|---|---|---|

| (1S,2S)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-ol | Alkaloids, Indole-containing natural products | Provides a rigid chiral scaffold for stereocontrolled synthesis. | smolecule.com |

| (1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine | CNS Drugs, Opioid receptor agonists | Serves as a key chiral building block in pharmaceutical synthesis. |

Applications in Agrochemistry through Derivatization into Active Compounds

The indane core structure is not only relevant to pharmaceuticals but also serves as a foundational scaffold for the development of modern agrochemicals. Derivatization of this core is a key strategy for discovering new compounds with potent herbicidal, insecticidal, or fungicidal properties. researchgate.netnih.gov

Specifically, the ketone precursor to the title compound, 2,6-dimethyl-1-indanone, has been identified as an important raw material for the synthesis of a triazine herbicide. google.com A patented synthetic route describes the use of 2,6-dimethyl-1-indanone to produce a triazinyl indene amine, which is the active component in a herbicide developed for controlling annual weeds in lawns and other vegetation. google.com This highlights a direct industrial application where the 2,6-dimethyl indane skeleton is derivatized to create a commercially significant agrochemical product. The process of modifying natural product scaffolds or versatile synthetic intermediates is a common approach in the agrochemical industry to generate novel active ingredients with improved efficacy and environmental profiles. nih.gov

| Starting Material | Derivative Class | Final Application | Significance | Reference |

|---|---|---|---|---|

| 2,6-Dimethyl-1-indanone | Triazinyl indene amine | Herbicide | The indanone is a key raw material for a commercial herbicide used to control gramineous and broadleaf weeds. | google.com |

Advanced Methodologies in 2,6 Dimethyl 2,3 Dihydro 1h Inden 1 Ol Research

Implementation of Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol, particularly in terms of safety, efficiency, and scalability. This technology utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgrsc.org

For the reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, a flow-based system can employ various reducing agents. An efficient and scalable approach for the reduction of carbonyl compounds using sodium borohydride (B1222165) (NaBH₄) has been successfully implemented in a continuous flow reactor. acs.org This method allows for the selective reduction of ketones within short residence times, typically between 20 and 80 seconds at elevated temperatures. acs.org Such a setup would be directly applicable to the continuous production of this compound.

The benefits of a continuous flow approach for this synthesis include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with exothermic reactions or the handling of hazardous reagents. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior thermal control and efficient mixing. beilstein-journals.org

Increased Productivity: Once optimized, the system can be run for extended periods, enabling the production of multi-gram quantities of the target compound. nih.gov

Below is a data table illustrating the potential parameters for a continuous flow reduction of a generic ketone, adaptable for 2,6-dimethyl-2,3-dihydro-1H-inden-1-one.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reactor Type | Packed-Bed Reactor with Immobilized Catalyst | Facilitates catalyst recovery and reuse, enhancing process sustainability. | thieme-connect.com |

| Reducing Agent | Stabilized NaBH₄ Solution | A common, effective, and relatively safe reducing agent for ketones. acs.org | acs.org |

| Temperature | 60 °C | Optimizes reaction rate for rapid conversion. acs.org | acs.org |

| Residence Time | < 80 seconds | Short reaction times increase throughput and efficiency. acs.org | acs.org |

| Solvent | Methanol or Ethanol (B145695) | Common protic solvents for borohydride reductions. libretexts.org | libretexts.org |

Application of Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are integral to the modern synthesis of this compound, aiming to reduce the environmental impact of chemical processes. ijnc.ir The reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one is a key step where these principles can be effectively applied.

Key green chemistry considerations for this synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenation, for example, offers 100% atom economy in principle. acs.org

Use of Catalysis: Catalytic methods are preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled. acsgcipr.org For the reduction of ketones, catalytic transfer hydrogenation or the use of biocatalysts like alcohol dehydrogenases are greener alternatives to traditional hydride reagents. acsgcipr.orgmdpi.com

Safer Solvents and Reagents: The selection of solvents and reagents should minimize toxicity and environmental impact. researchgate.net This includes avoiding highly reactive and flammable reagents like lithium aluminum hydride (LiAlH₄) and opting for safer alternatives like NaBH₄ or catalytic systems. acsgcipr.org The use of environmentally benign solvents such as water or ethanol is also encouraged. researchgate.net

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. ijnc.ir Microwave-assisted synthesis can be a more energy-efficient heating method compared to conventional heating. digitellinc.com

The following table compares different reduction methods for ketones based on green chemistry principles.

| Reduction Method | Green Chemistry Principle Addressed | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation (H₂) | Atom Economy, Catalysis | High atom economy, clean reaction. | Requires high pressure and specialized equipment. | acs.org |

| Sodium Borohydride (NaBH₄) | Safer Reagents | Safer and easier to handle than LiAlH₄. digitellinc.com | Lower atom economy than catalytic hydrogenation. | digitellinc.com |

| Biocatalysis (e.g., Baker's Yeast) | Use of Renewable Feedstocks, Safer Chemistry | Environmentally benign, can be highly stereoselective. researchgate.net | Can have longer reaction times and require specific conditions. researchgate.net | researchgate.net |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Catalysis, Safer Reagents | Uses a non-hazardous hydrogen donor (e.g., isopropanol). thieme-connect.com | Can require high temperatures. | thieme-connect.com |

Chemoinformatics and Reaction Database Analysis for Discovery and Optimization

Chemoinformatics and the analysis of large reaction databases are powerful tools for discovering and optimizing synthetic routes to this compound. These computational approaches can accelerate research by predicting reaction outcomes, identifying optimal conditions, and suggesting novel synthetic pathways. geneonline.com

By querying extensive databases like Reaxys or SciFinder, researchers can retrieve a wealth of information on known reductions of substituted indanones and other similar ketones. This data can be analyzed to identify trends in catalyst performance, solvent effects, and the influence of substituents on reactivity.

Computational tools can be employed in several ways:

Virtual Screening: Software can be used to screen libraries of potential catalysts or reagents to identify those with the highest predicted activity and selectivity for the reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. mdpi.com

Reaction Condition Optimization: By analyzing existing data, algorithms can suggest optimal reaction conditions (temperature, pressure, solvent, catalyst loading) to maximize the yield and purity of this compound.

Enzyme Engineering: For biocatalytic approaches, computational tools can assist in engineering enzymes with improved stability, activity, and selectivity for the target substrate. caver.cz

The use of these tools can significantly reduce the number of experiments required, saving time and resources. geneonline.com

Machine Learning Approaches in Reaction Prediction and Optimization

Machine learning (ML), a subset of artificial intelligence (AI), is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes with increasing accuracy. rjptonline.orgchemcopilot.com For the synthesis of this compound, ML models can be trained on large datasets of chemical reactions to predict the most likely product, its yield, and even suggest optimal reaction conditions. nih.govmdpi.com

The application of ML in this context involves several approaches:

Forward Reaction Prediction: Given the reactants (2,6-dimethyl-2,3-dihydro-1H-inden-1-one and a reducing agent) and conditions, an ML model can predict the structure of the major product. acs.orgnih.gov This is particularly useful for assessing the feasibility of a proposed synthetic step.

Yield Prediction: More advanced models can predict the expected yield of the reaction, allowing chemists to prioritize high-yielding routes and avoid those that are likely to be inefficient. rjptonline.org

Condition Recommendation: Some AI platforms can recommend the optimal solvent, catalyst, temperature, and other parameters to achieve the best outcome for a specific transformation. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Achievements in 2,6-Dimethyl-2,3-dihydro-1H-inden-1-ol Chemistry

Current research has primarily established the fundamental synthesis of this compound, which is intrinsically linked to the synthesis of its oxidized counterpart, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. The main achievements can be summarized as follows:

Synthesis of the Indanone Precursor : The most documented synthetic achievement is the preparation of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. Methods such as intramolecular Friedel-Crafts acylation are employed, starting from materials like m-methylbenzoyl chloride and propylene (B89431). google.com This ketone serves as the direct and crucial precursor to the target alcohol.

Reduction to the Indanol : The formation of this compound is achieved through the chemical reduction of the ketone group on the indanone precursor. This transformation is a standard procedure in organic synthesis, often utilizing reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Role as a Synthetic Intermediate : The indanol and its parent indanone are recognized as valuable building blocks and intermediates in organic synthesis. mdpi.com The indanone structure is a core motif in various pharmacologically active compounds, and its derivatives are explored for applications ranging from antimicrobial to anticancer agents. researchgate.net Consequently, this compound is positioned as a key starting point for creating diverse molecular architectures. mdpi.com

Table 1: Summary of Research Achievements

| Research Area | Key Finding | Significance |

| Synthesis | Established routes to the precursor 2,6-dimethyl-2,3-dihydro-1H-inden-1-one via Friedel-Crafts reactions. google.com | Provides a reliable supply of the immediate precursor for synthesizing the target alcohol. |

| Transformation | The alcohol is readily prepared by the reduction of the corresponding ketone. | Establishes a direct and efficient method to access the title compound. |

| Application | Identified as a member of the indanol class of building blocks, which are valuable in medicinal chemistry. mdpi.comresearchgate.net | Highlights the potential of the compound for diversification and use in drug discovery programs. |

Identification of Emerging Research Avenues and Unexplored Transformations

The existing research provides a solid foundation, but many advanced applications and synthetic methodologies involving this compound remain unexplored. Future work could profitably focus on several key areas:

Asymmetric Synthesis : A significant and largely unexplored avenue is the development of enantioselective methods to synthesize chiral this compound. Since many biological targets are stereospecific, access to enantiomerically pure forms of this indanol is critical for its use in medicinal chemistry. wikipedia.org Future research could investigate:

Asymmetric reduction of the precursor ketone using chiral catalysts or reagents.

Kinetic resolution of the racemic alcohol.

Use as a Chiral Auxiliary : The chiral nature of the alcohol makes it a candidate for investigation as a chiral auxiliary. wikipedia.org By temporarily attaching it to a prochiral molecule, it could be used to direct the stereochemical outcome of a reaction before being cleaved and potentially recovered. This would represent a significant expansion of its utility in asymmetric synthesis.

Derivatization and Functionalization : The molecule possesses multiple sites for further chemical modification that have not been fully explored.

O-Functionalization : Reactions at the hydroxyl group, such as etherification and esterification, could generate libraries of new compounds for biological screening.

Aromatic Ring Substitution : Electrophilic aromatic substitution reactions could introduce a wide range of functional groups onto the benzene (B151609) ring, further diversifying the available derivatives.

C-H Activation : Modern C-H activation strategies could enable functionalization at positions that are otherwise difficult to access, opening new pathways for creating novel molecular scaffolds.

Potential Impact on General Synthetic Organic Chemistry and Methodology Development

The exploration of this compound chemistry could have a broader impact on the field of synthetic organic chemistry.

Development of New Chiral Building Blocks : Establishing efficient and scalable stereoselective routes to this indanol would add a valuable new tool to the toolbox of chiral building blocks available to synthetic chemists. Its specific substitution pattern offers a unique steric and electronic profile compared to other commonly used indanols.

Methodology for Chemoselective Reactions : As researchers explore more complex transformations on this molecule, it could serve as a model substrate for developing new chemoselective reagents and reaction conditions. The interplay between the hydroxyl group, the aliphatic ring, and the aromatic system presents interesting challenges and opportunities for selectivity. mdpi.com

Catalyst and Ligand Development : If the indanol scaffold proves effective, it could be incorporated into the design of new chiral ligands for asymmetric catalysis. The rigid bicyclic structure is a common feature in successful ligand designs, and the specific substitution pattern could lead to unique selectivity in metal-catalyzed reactions.

Q & A

Q. What are the primary synthetic routes for 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol, and how do reaction conditions influence yield?

The compound is synthesized via two main approaches:

- Catalytic Hydrogenation : Reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one using catalysts like Pd/C or Raney Ni under hydrogen pressure (20–50 psi) in ethanol or methanol. Yields depend on catalyst loading (5–10 wt%) and temperature (25–80°C) .

- Grignard Addition : Reaction of indenone derivatives with methylmagnesium bromide, followed by acid quenching. Solvent choice (e.g., THF vs. diethyl ether) and stoichiometry critically affect regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals resolved?

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ are standard. Overlapping signals in the dihydroindene core are resolved using advanced sequences like COSY (for coupling networks) and edited-gHSQC (for carbon-proton correlations) .

- NOE Experiments : DPFGSE-NOE sequences with selective excitation pulses (e.g., 20 ms Gaussian pulses) clarify spatial proximities, critical for confirming stereochemistry .

Q. How does the stereochemistry of this compound influence its reactivity?

The (1S,2S) configuration enhances steric hindrance at the hydroxyl group, reducing nucleophilic substitution rates compared to non-methylated analogs. Stereochemical integrity is maintained via chiral resolution using cellulose-based HPLC columns .

Advanced Research Questions

Q. How can computational methods like QSAR predict the biological activity of this compound derivatives?

- QSAR Workflow :

- Descriptor Calculation : Use software (e.g., PaDEL-Descriptor) to compute molecular descriptors (logP, polar surface area).

- Model Training : Train on datasets of indenol derivatives with known activities (e.g., enzyme inhibition IC₅₀ values).

- Validation : Apply leave-one-out cross-validation to assess predictive power (R² > 0.7 is acceptable) .

- Limitations : Accuracy depends on dataset diversity and descriptor relevance to the target (e.g., cytochrome P450 interactions) .

Q. How do conflicting data on reaction yields in published syntheses arise, and how can they be resolved?

- Common Sources of Discrepancy :

- Catalyst Deactivation : Residual moisture in solvents poisons Pd/C, reducing hydrogenation efficiency.

- Purification Artifacts : Silica gel chromatography may degrade acid-sensitive intermediates.

- Troubleshooting :